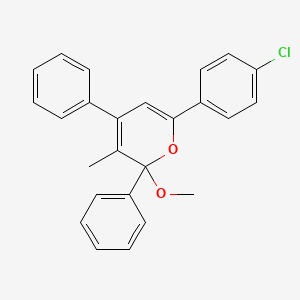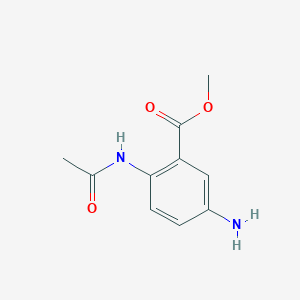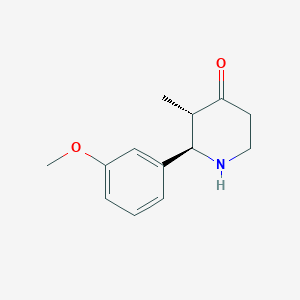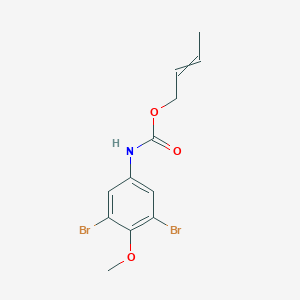
6-(4-Chlorophenyl)-2-methoxy-3-methyl-2,4-diphenyl-2H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Chlorophenyl)-2-methoxy-3-methyl-2,4-diphenyl-2H-pyran is an organic compound that belongs to the class of pyrans Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring This particular compound is characterized by the presence of a 4-chlorophenyl group, a methoxy group, a methyl group, and two phenyl groups attached to the pyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-2-methoxy-3-methyl-2,4-diphenyl-2H-pyran can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-chlorobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide can lead to the formation of the desired pyran compound. The reaction typically requires refluxing the mixture in a suitable solvent such as ethanol or methanol for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography may be employed to isolate the compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-Chlorophenyl)-2-methoxy-3-methyl-2,4-diphenyl-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
6-(4-Chlorophenyl)-2-methoxy-3-methyl-2,4-diphenyl-2H-pyran has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 6-(4-Chlorophenyl)-2-methoxy-3-methyl-2,4-diphenyl-2H-pyran involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
6-(4-Bromophenyl)-2-methoxy-3-methyl-2,4-diphenyl-2H-pyran: Similar structure with a bromine atom instead of chlorine.
6-(4-Fluorophenyl)-2-methoxy-3-methyl-2,4-diphenyl-2H-pyran: Similar structure with a fluorine atom instead of chlorine.
6-(4-Methylphenyl)-2-methoxy-3-methyl-2,4-diphenyl-2H-pyran: Similar structure with a methyl group instead of chlorine.
Uniqueness
The presence of the 4-chlorophenyl group in 6-(4-Chlorophenyl)-2-methoxy-3-methyl-2,4-diphenyl-2H-pyran imparts unique chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs with different substituents.
Propiedades
Número CAS |
79888-96-3 |
|---|---|
Fórmula molecular |
C25H21ClO2 |
Peso molecular |
388.9 g/mol |
Nombre IUPAC |
6-(4-chlorophenyl)-2-methoxy-3-methyl-2,4-diphenylpyran |
InChI |
InChI=1S/C25H21ClO2/c1-18-23(19-9-5-3-6-10-19)17-24(20-13-15-22(26)16-14-20)28-25(18,27-2)21-11-7-4-8-12-21/h3-17H,1-2H3 |
Clave InChI |
BJECOBXRRXOFRX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(OC1(C2=CC=CC=C2)OC)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


diphenyl-lambda~5~-phosphane](/img/structure/B14415286.png)





![1,3,5,7-Tetranitro-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B14415325.png)

![3-[4-(Sulfanylmethyl)phenyl]propanoic acid](/img/structure/B14415347.png)





